molecular formula C14H17N3OS B5367805 N-[3-(1H-imidazol-1-yl)propyl]-2-(methylthio)benzamide

N-[3-(1H-imidazol-1-yl)propyl]-2-(methylthio)benzamide

Cat. No. B5367805
M. Wt: 275.37 g/mol
InChI Key: AVRQTTRYFXXBBE-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-2-(methylthio)benzamide, also known as MMB or MMB-2201, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential application in scientific research. This compound belongs to the indole-3-carboxamide family and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2-(methylthio)benzamide-2201 involves the binding of the compound to the CB1 and CB2 receptors in the endocannabinoid system. This binding leads to the activation of various signaling pathways that regulate physiological processes such as pain perception, appetite, and mood. This compound-2201 has been shown to have a high affinity for the CB1 receptor, which is primarily located in the brain and is responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
This compound-2201 has been shown to have a range of biochemical and physiological effects. These include the modulation of pain perception, appetite, and mood. This compound-2201 has also been shown to have anti-inflammatory and neuroprotective effects. However, the exact mechanisms underlying these effects are still not fully understood and require further research.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(1H-imidazol-1-yl)propyl]-2-(methylthio)benzamide-2201 in scientific research is its high potency and selectivity for the CB1 receptor. This allows for precise manipulation of the endocannabinoid system and the study of its effects on various physiological processes. However, one limitation of this compound-2201 is its potential for abuse and dependence, which must be carefully considered when conducting experiments with this compound.

Future Directions

There are several future directions for research involving N-[3-(1H-imidazol-1-yl)propyl]-2-(methylthio)benzamide-2201. These include the study of its effects on specific physiological processes such as pain perception and appetite regulation. Further research is also needed to understand the mechanisms underlying the anti-inflammatory and neuroprotective effects of this compound-2201. In addition, the potential for this compound-2201 to be used as a therapeutic agent for various conditions such as chronic pain and neurodegenerative diseases should be explored.

Synthesis Methods

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-(methylthio)benzamide-2201 involves the reaction of 2-(methylthio)benzoyl chloride with 1H-imidazole-1-propylamine under appropriate conditions. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified using column chromatography. The synthesis method has been optimized to produce high yields of pure this compound-2201.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-2-(methylthio)benzamide-2201 has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. The endocannabinoid system is a complex network of receptors and signaling molecules that regulate various physiological processes such as pain, appetite, and mood. This compound-2201 has been shown to bind to the CB1 and CB2 receptors in the endocannabinoid system, leading to a range of effects.

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-19-13-6-3-2-5-12(13)14(18)16-7-4-9-17-10-8-15-11-17/h2-3,5-6,8,10-11H,4,7,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRQTTRYFXXBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640695
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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